molecular formula C19H19N3O6S B11061762 N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B11061762
M. Wt: 417.4 g/mol
InChI Key: OJGSCPFRJRIFSE-UHFFFAOYSA-N
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Description

N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzimidazole core, the introduction of the sulfonamide group, and the acetylation of the benzodioxole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole and benzimidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-acetyl-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide
  • N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide

Uniqueness

Compared to similar compounds, N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has unique structural features that may confer distinct biological activities or chemical reactivity. Its combination of functional groups allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C19H19N3O6S

Molecular Weight

417.4 g/mol

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3,6-trimethyl-2-oxobenzimidazole-5-sulfonamide

InChI

InChI=1S/C19H19N3O6S/c1-10-5-14-15(22(4)19(24)21(14)3)8-18(10)29(25,26)20-13-7-17-16(27-9-28-17)6-12(13)11(2)23/h5-8,20H,9H2,1-4H3

InChI Key

OJGSCPFRJRIFSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)NC3=CC4=C(C=C3C(=O)C)OCO4)N(C(=O)N2C)C

Origin of Product

United States

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